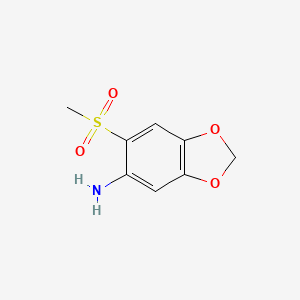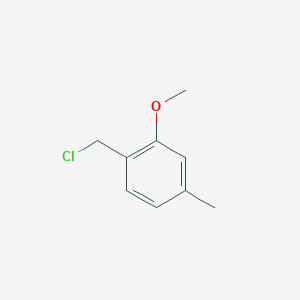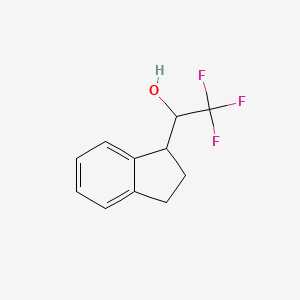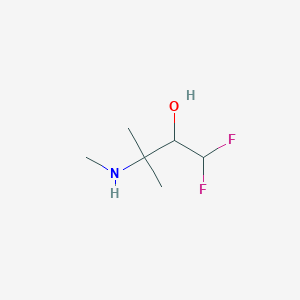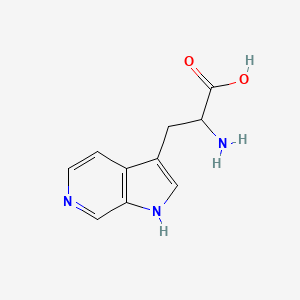
6-Aza-L-tryptophan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Aza-L-tryptophan is a synthetic analog of the naturally occurring amino acid L-tryptophan. It is characterized by the substitution of a nitrogen atom in place of the carbon atom at the 6-position of the indole ring. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aza-L-tryptophan can be achieved through enzymatic and chemical methods. One enzymatic approach involves the use of tryptophan synthase, which catalyzes the formation of this compound from suitable precursors . Chemical synthesis often involves the alkylation of hydrazine derivatives, followed by cyclization to form the azaindole ring . Reaction conditions typically include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound may leverage microbial fermentation processes, similar to those used for L-tryptophan production . These methods offer advantages such as cost-effectiveness, high purity, and scalability.
Analyse Des Réactions Chimiques
6-Aza-L-tryptophan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azaindole derivatives.
Reduction: Reduction reactions can yield reduced forms of the azaindole ring.
Substitution: Substitution reactions, particularly at the nitrogen atom, can produce a variety of functionalized derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Major products formed from these reactions include azaindole derivatives and substituted azaindoles .
Applications De Recherche Scientifique
6-Aza-L-tryptophan has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-Aza-L-tryptophan involves its interaction with specific enzymes and receptors. For instance, it can act as a substrate for tryptophan decarboxylase, leading to the formation of 6-aza-tryptamine . This interaction is facilitated by the compound’s structural similarity to L-tryptophan, allowing it to bind to the active sites of enzymes and participate in biochemical reactions .
Comparaison Avec Des Composés Similaires
6-Aza-L-tryptophan can be compared to other aza-analogs of tryptophan, such as 7-Aza-L-tryptophan . While both compounds share the substitution of a nitrogen atom in the indole ring, their positions differ, leading to distinct chemical and biological properties. For example, 7-Aza-L-tryptophan has been shown to exhibit different enzymatic activities and binding affinities compared to this compound . Other similar compounds include aza-phenylalanine and aza-tyrosine, which also feature nitrogen substitutions in their aromatic rings .
Propriétés
Formule moléculaire |
C10H11N3O2 |
|---|---|
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
2-amino-3-(1H-pyrrolo[2,3-c]pyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C10H11N3O2/c11-8(10(14)15)3-6-4-13-9-5-12-2-1-7(6)9/h1-2,4-5,8,13H,3,11H2,(H,14,15) |
Clé InChI |
IJMJEEWBYMCJQL-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC2=C1C(=CN2)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(2-aminoethoxy)ethoxy]-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]propanamide hydrochloride](/img/structure/B13555669.png)
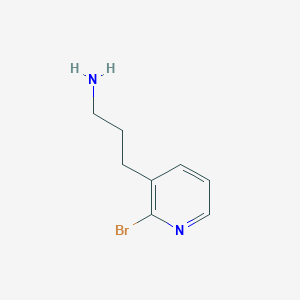
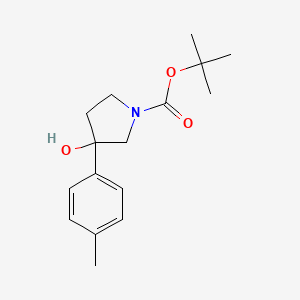
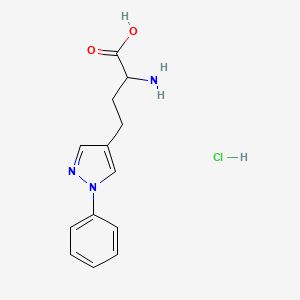
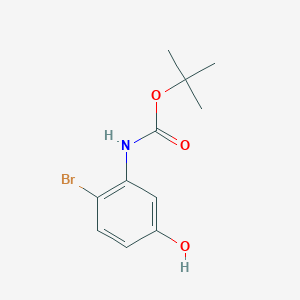



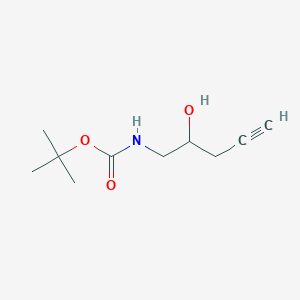
![7-Aminobicyclo[4.1.0]heptane-7-carboxylicacidhydrochloride](/img/structure/B13555728.png)
